N-(3-Oxobutyl) Norfloxacin

Description

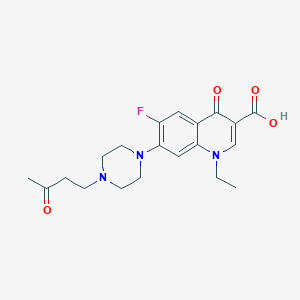

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-[4-(3-oxobutyl)piperazin-1-yl]quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4/c1-3-23-12-15(20(27)28)19(26)14-10-16(21)18(11-17(14)23)24-8-6-22(7-9-24)5-4-13(2)25/h10-12H,3-9H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBISFXGGTUPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CCC(=O)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Oxobutyl Norfloxacin and Analogues

Classical and Modified Approaches for Fluoroquinolone Scaffold Synthesis

The synthesis of N-(3-Oxobutyl) Norfloxacin (B1679917) is predicated on the initial availability of the parent molecule, Norfloxacin. The core structure of Norfloxacin is a 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety. The construction of this essential quinolone scaffold has been achieved through several classical and subsequently modified synthetic routes.

Historically, the Gould-Jacobs reaction has been a prominent method for synthesizing the 4-quinolone framework. This process typically involves the reaction of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal cyclization to form the quinolone ring system. Subsequent steps are then required to introduce the specific substituents found in Norfloxacin, such as the N-1 ethyl group and the C-6 fluorine.

Modifications to these classical approaches have sought to improve yields and introduce greater molecular diversity. One key intermediate in many modern Norfloxacin syntheses is 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. google.comscispace.com A common industrial synthesis involves several key steps:

Condensation of 2,4-dichloro-5-fluoroacetophenone with a carbonate derivative to form a benzoylacetate. google.com

Reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by treatment with ethylamine (B1201723) to yield an enamine intermediate, 3-ethylamino-2-(2,4-dichloro-5-fluorobenzoyl) methyl acrylate. google.com

Intramolecular cyclization, often facilitated by a strong base like potassium carbonate in a solvent such as DMF, to form the quinoline (B57606) ring system, yielding an ethyl quinolinate. scispace.comgoogle.com

The final step in forming the core before N-derivatization is the nucleophilic substitution of the C-7 chloro group with piperazine (B1678402). This reaction is typically carried out at elevated temperatures (100-130°C) in a solvent like DMF or pyridine (B92270) to yield Norfloxacin. google.com

These multi-step sequences provide the foundational Norfloxacin molecule, which serves as the direct precursor for the synthesis of its N-substituted derivatives.

Specific Synthetic Routes to N-(3-Oxobutyl) Norfloxacin

This compound is characterized by the addition of a 3-oxobutyl group to the secondary amine of the piperazine ring at the C-7 position of Norfloxacin. This transformation is a type of N-alkylation. Research into N-(oxoalkyl)norfloxacin derivatives has shown this class of compounds can act as prodrugs. nih.govacs.org

The primary synthetic route to this compound and its analogues involves the direct alkylation of the piperazine nitrogen of Norfloxacin with a suitable halo-ketone. nih.govsoton.ac.uk For the specific synthesis of this compound, the key reagent is a 4-halobutan-2-one, such as 4-chloro-2-butanone (B110788) or 4-bromo-2-butanone.

The general reaction mechanism is a nucleophilic substitution where the secondary amine of the Norfloxacin piperazine ring attacks the electrophilic carbon bearing the halogen atom on the butanone derivative. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Scheme 1: General Synthesis of this compound

While literature specifically detailing the synthesis of this compound (CAS 103240-27-3) is sparse outside of chemical supplier information scbt.com, the synthesis of closely related N-(oxoalkyl) derivatives is well-documented. For instance, the synthesis of N-(2-oxopropyl)norfloxacin was achieved by reacting Norfloxacin with chloroacetone (B47974) in the presence of potassium carbonate in DMF. nih.govacs.org This provides a direct and reliable template for the synthesis of the target compound.

Optimization of Reaction Conditions and Yields in N-Derivatization

The efficiency of the N-alkylation of Norfloxacin's piperazine ring is highly dependent on the optimization of several key reaction parameters. These include the choice of solvent, base, temperature, and reaction time. The goal is to maximize the yield of the desired N-substituted product while minimizing side reactions and simplifying purification.

Solvent: Aprotic polar solvents are commonly employed for this type of nucleophilic substitution. Dimethylformamide (DMF) and acetonitrile (B52724) are frequently cited due to their ability to dissolve the reactants and facilitate the reaction. google.comsoton.ac.uk

Base: An acid scavenger is crucial to the reaction's success. Inorganic bases like potassium carbonate (K₂CO₃) and organic bases such as triethylamine (B128534) (TEA) are often used. google.comsoton.ac.uk The base's strength and solubility can influence the reaction rate and yield.

Temperature: The reaction temperature can range from room temperature to elevated temperatures (reflux). While some N-alkylations proceed efficiently at room temperature over several hours acs.org, others may require heating to 50-80°C or higher to achieve a reasonable reaction rate. scispace.com

Yields: The yields for N-alkylation and N-acylation reactions on the piperazine ring of fluoroquinolones can vary significantly based on the specific substituent and conditions used. Reported yields for similar derivatives range from moderate to high, often exceeding 70-80% under optimized conditions. google.comacs.org

Below is a table summarizing typical conditions used for the N-derivatization of Norfloxacin and related fluoroquinolones.

| Derivative Type | Reagent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| N-acyl | Acyl Halides | Triethylamine | Tetrahydrofuran | Reflux | Not Specified | Generic Method |

| N-alkyl (Ketone) | Alpha bromo-ketones | K₂CO₃ | DMF | Room Temp | 82% (for N-phenacyl) | acs.org |

| N-alkyl (Haloamides) | Haloamides | Triethylamine | Acetonitrile | Not Specified | Not Specified | soton.ac.uk |

| Norfloxacin from intermediate | Piperazine | None (reagent is base) | DMF | 100-130°C | 82.9% | google.com |

Stereoselective Synthesis Considerations for N-Substituted Norfloxacin Analogues

Stereochemistry is a critical aspect of modern drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The development of Ofloxacin (a racemic mixture) and its subsequent refinement to Levofloxacin (B1675101) (the pure, more active S-enantiomer) is a classic example within the fluoroquinolone class. rsc.org

Norfloxacin itself is an achiral molecule. The introduction of the N-(3-Oxobutyl) group to the piperazine ring also does not create a chiral center. Therefore, the stereoselective synthesis of this compound is not a relevant consideration.

However, for other N-substituted Norfloxacin analogues, stereoselectivity can become paramount. If the substituent introduced at the N-4 position of the piperazine ring is itself chiral or creates a new stereocenter, then controlling the stereochemical outcome of the synthesis is essential. For example, the synthesis of fluoroquinolones with chiral side chains, such as certain spirocyclic amines or substituted pyrrolidines, requires highly stereoselective methods. researchgate.netnih.govacs.org

Methods to achieve this stereocontrol could include:

Use of Chiral Starting Materials: Employing an enantiomerically pure substituted piperazine or a chiral alkylating agent.

Asymmetric Catalysis: Using a chiral catalyst (e.g., a chiral transition metal complex or an organocatalyst) to direct the formation of one enantiomer over the other. jst.go.jpacs.org

Chiral Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers using techniques like chiral chromatography or crystallization with a chiral resolving agent.

While not applicable to the title compound, these considerations are crucial for the rational design and synthesis of new, potentially more effective chiral N-substituted fluoroquinolone analogues.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-(3-Oxobutyl) Norfloxacin (B1679917), both ¹H and ¹³C NMR are instrumental in confirming the presence and connectivity of its constituent atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-(3-Oxobutyl) Norfloxacin is expected to show signals corresponding to the protons of the quinolone core, the ethyl group, the piperazine (B1678402) ring, and the newly introduced 3-oxobutyl chain.

Quinolone Core: The aromatic protons of the fluoroquinolone ring system will appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The proton at the C-2 position is expected to be a sharp singlet, while the protons at C-5 and C-8 will appear as doublets due to coupling with the adjacent fluorine atom and each other.

Ethyl Group: The ethyl group attached to the quinolone nitrogen will exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), typically in the upfield region.

Piperazine Ring: The protons on the piperazine ring will present as complex multiplets. The addition of the 3-oxobutyl group will further complicate this region compared to Norfloxacin.

3-Oxobutyl Group: The new substituent will introduce distinct signals: a singlet for the terminal methyl group (-CH₃) of the ketone, and two methylene groups (-CH₂-) appearing as triplets.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 (Quinolone) | ~8.7 | s |

| H-5 (Quinolone) | ~7.9 | d |

| H-8 (Quinolone) | ~7.0 | d |

| -CH₂- (Ethyl) | ~4.5 | q |

| -CH₃ (Ethyl) | ~1.5 | t |

| Piperazine protons | 3.0 - 3.5 | m |

| -CH₂- (next to N) | ~2.8 | t |

| -CH₂- (next to C=O) | ~2.7 | t |

| -CH₃ (Ketone) | ~2.2 | s |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound would be expected to show resonances for all 20 carbon atoms.

Carbonyl Carbons: The carboxylic acid carbonyl (C-4) and the ketone carbonyl of the oxobutyl group will appear significantly downfield.

Aromatic and Olefinic Carbons: The carbons of the quinolone ring system will resonate in the δ 105-180 ppm range.

Aliphatic Carbons: The carbons of the ethyl group, piperazine ring, and the oxobutyl chain will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | ~208 |

| C=O (Carboxylic Acid) | ~177 |

| C-4 (Quinolone) | ~177 |

| C-6 (Quinolone, C-F) | ~153 (d) |

| C-7 (Quinolone) | ~148 |

| C-2 (Quinolone) | ~147 |

| C-10 (Quinolone) | ~138 |

| C-5 (Quinolone) | ~120 (d) |

| C-9 (Quinolone) | ~112 |

| C-8 (Quinolone) | ~107 (d) |

| C-3 (Quinolone) | ~105 |

| -CH₂- (next to N) | ~57 |

| Piperazine carbons | ~50 |

| -CH₂- (Ethyl) | ~48 |

-CH₂- (next to C=O) | ~41 | | -CH₃ (Ketone) | ~30 | | -CH₃ (Ethyl) | ~15 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, electrospray ionization (ESI) is a common method for generating the molecular ion.

The expected molecular ion peak [M+H]⁺ for this compound would be at m/z 390.18, corresponding to the protonated molecule (C₂₀H₂₅FN₃O₄⁺).

The fragmentation of this compound under mass spectrometric conditions would likely involve the characteristic cleavages observed for Norfloxacin and other related fluoroquinolones. Key fragmentation pathways would include:

Loss of the carboxylic acid group: A common fragmentation pathway is the loss of CO₂ (44 Da) from the carboxylic acid moiety.

Cleavage of the piperazine ring: The piperazine ring and its N-substituent are prone to fragmentation. This can lead to the loss of the entire N-(3-oxobutyl)piperazinyl group or parts of it.

Fragmentation of the 3-oxobutyl chain: The side chain can undergo cleavage, for instance, at the bond alpha to the ketone, leading to the loss of an acetyl group (CH₃CO, 43 Da).

Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Fragment |

|---|---|

| 390.18 | [M+H]⁺ |

| 346.19 | [M+H - CO₂]⁺ |

| 275.12 | [M+H - C₆H₁₀NO]⁺ (Loss of oxobutylpiperazine fragment) |

| 245.09 | [M+H - C₆H₁₀NO - CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the various functional groups in its structure.

O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

C=O Stretches: Two distinct carbonyl stretching bands would be expected. The carboxylic acid C=O stretch typically appears around 1720-1700 cm⁻¹, while the ketone C=O stretch of the oxobutyl group would be observed around 1715 cm⁻¹. The C=O of the quinolone core is also found in this region, often around 1620 cm⁻¹.

C-N Stretch: The C-N stretching vibrations of the piperazine ring and the quinolone core would appear in the 1350-1000 cm⁻¹ region.

C-F Stretch: A strong absorption band corresponding to the C-F stretch of the fluoroquinolone ring is expected around 1270 cm⁻¹.

Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching vibrations of the quinolone ring will appear in the 1600-1450 cm⁻¹ region.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 2980-2850 |

| C=O (Carboxylic Acid) | ~1710 |

| C=O (Ketone) | ~1715 |

| C=O (Quinolone) | ~1620 |

| C=C (Aromatic) | 1600-1450 |

| C-F | ~1270 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared with the theoretical values calculated from the molecular formula to verify the compound's purity and composition.

For this compound with the molecular formula C₂₀H₂₄FN₃O₄, the theoretical elemental composition is as follows:

Theoretical Elemental Analysis Data

| Element | Mass Percentage (%) |

|---|---|

| Carbon (C) | 61.69 |

| Hydrogen (H) | 6.21 |

| Fluorine (F) | 4.88 |

| Nitrogen (N) | 10.79 |

Experimental elemental analysis results for a pure sample of this compound are expected to be in close agreement with these theoretical values, typically within a ±0.4% margin.

X-ray Crystallography of Norfloxacin Derivatives for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the reviewed literature, numerous studies on the crystal structures of Norfloxacin and its derivatives, including salts and co-crystals, provide valuable insights into the likely solid-state conformation. pharmaffiliates.comresearchgate.net

These studies reveal that the quinolone ring system is essentially planar. pharmaffiliates.comresearchgate.net The piperazine ring typically adopts a chair conformation. The crystal packing is often dominated by a network of hydrogen bonds involving the carboxylic acid group, the piperazine nitrogens, and in the case of hydrates or solvates, the solvent molecules. pharmaffiliates.comresearchgate.net

Structure Activity Relationship Sar and Derivative Design

Systematic Modifications and Their Influence on Biological Efficacy of N-Substituted Norfloxacin (B1679917) Compounds

Systematic modifications at the N-4 position of the piperazinyl group of norfloxacin have a profound impact on its biological efficacy. Research has shown that introducing various substituents at this position can significantly alter the antibacterial spectrum and potency, often enhancing activity against Gram-positive bacteria, a class of organisms against which earlier fluoroquinolones were less effective. nih.govmdpi.com

Studies involving the synthesis of a wide array of N-substituted analogs have provided valuable SAR insights:

N-Acyl and N-Alkyl Derivatives: The introduction of acyl groups, such as acetyl or chloroacetyl, and various alkyl groups at the N-4 position has been shown to increase activity against Gram-positive bacteria like Staphylococcus aureus. rsc.org For instance, some N-acyl derivatives of norfloxacin have demonstrated enhanced potency against methicillin-resistant S. aureus (MRSA). acs.org Similarly, the introduction of bulky groups like phenacyl has resulted in compounds with potency comparable to norfloxacin and ciprofloxacin. researchgate.net

Derivatives with Aromatic and Heterocyclic Moieties: Incorporating bulky aromatic moieties such as anthracene (B1667546) and phenanthrene (B1679779) has been explored. While many of these derivatives showed lower antibacterial effects, some, like a 3-acetyl phenanthrene analog of norfloxacin, exhibited improved activity against specific Gram-negative bacteria like E. coli and K. pneumoniae. brieflands.com The synthesis of derivatives containing substituted phenyl and thiophene (B33073) groups has also led to compounds with improved effects against Gram-positive bacteria. brieflands.com

Amino Acid Conjugates: The conjugation of amino acids to the N-4 position of the piperazinyl ring has been investigated to create derivatives with additional binding sites and potentially enhanced cell permeability. acs.orgnih.gov Several of these derivatives showed increased antibacterial and antimycobacterial activity compared to the parent norfloxacin. acs.orgnih.gov

Oxime and Hydrazone Derivatives: The formation of oximes and hydrazones at the N-4 substituent can also influence activity. For example, certain oxime derivatives were found to be as potent as the corresponding ketones against staphylococci. researchgate.net

Table 1: Antibacterial Activity of Selected N-Substituted Norfloxacin Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Class | N-4 Substituent Example | Target Organism | Activity Compared to Norfloxacin | Reference |

|---|---|---|---|---|

| N-Acyl | N-4-(2-cyanoacetyl) | S. aureus | 37-fold more potent | mdpi.comresearchgate.net |

| N-Phenacyl | N-4-(2-oxo-2-(2-thienyl)ethyl) | Gram-positive & Gram-negative | Similar potency | researchgate.net |

| N-Aromatic | N-4-(3-acetyl phenanthrene) | E. coli, K. pneumoniae | More effective | brieflands.com |

| Amino Acid Conjugate | N-4-(amino acid ester) | E. coli (resistant strain) | 2.8-3.5 times more active | acs.orgnih.gov |

| N-Alkyl | N-4-isopropyl | E. coli, K. pneumoniae | More active | tubitak.gov.tr |

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Substituted Norfloxacin Compounds

QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjournalijar.com For fluoroquinolones, QSAR models have been developed to predict antibacterial activity, genotoxicity, and pharmacokinetic properties. nih.govbohrium.comnih.gov These models use a variety of molecular descriptors that quantify different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. nih.gov

In the context of N-substituted norfloxacin derivatives, QSAR models help to:

Identify the key physicochemical properties of the N-4 substituent that drive biological activity. researchgate.net

Predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Provide insights into the mechanism of action by highlighting which molecular features are most important for target interaction. nih.gov

Various statistical methods are employed in QSAR, including multiple linear regression (MLR) and more complex machine learning approaches like artificial neural networks (ANN). nih.govrsc.org For instance, a QSAR study on antitubercular fluoroquinolones successfully used ANN to create predictive models, demonstrating the utility of non-linear approaches. nih.gov Another study used a combination of 2D-QSAR and principal component analysis (PCA) to identify key parameters affecting the genotoxicity of fluoroquinolones. bohrium.com

Influence of Substituent Properties (Lipophilicity, Electronic Factors) on Biological Activity

The biological activity of N-substituted norfloxacin derivatives is significantly influenced by the physicochemical properties of the N-4 substituent, primarily its lipophilicity and electronic characteristics. tubitak.gov.trresearchgate.net

Research on Bacterial Resistance Modulation and Countermeasures

Mechanisms of Resistance Development to Norfloxacin (B1679917) and its Derivatives

Bacterial resistance to norfloxacin and other fluoroquinolones is a multifactorial phenomenon, primarily driven by two key mechanisms: modifications of the drug's target enzymes and reduction of the drug's intracellular concentration. nih.govacs.org

Target Site Mutations: The primary targets for fluoroquinolones are two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes control the topology of DNA during replication and transcription. Resistance most commonly arises from spontaneous mutations in the genes that code for these enzymes, specifically the gyrA and parC genes, which encode the A-subunits of DNA gyrase and topoisomerase IV, respectively. acs.org These mutations alter the drug-binding site on the enzymes, reducing the binding affinity of the fluoroquinolone and rendering it less effective. acs.orgacs.org In most Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, it is topoisomerase IV. nih.govnih.gov A mutation in GyrA, for instance, can confer significant resistance to a wide range of quinolones. nih.gov

Reduced Intracellular Accumulation: Bacteria can also resist the effects of norfloxacin by limiting the amount of the drug that reaches its intracellular targets. This is achieved through two main pathways:

Increased Efflux: Bacteria possess membrane proteins known as efflux pumps that can actively transport antibiotics out of the cell. acs.org Overexpression of these pumps, such as the AcrAB-TolC system in Escherichia coli, is a common mechanism of resistance that can confer resistance to multiple classes of antibiotics. nih.gov

Decreased Uptake: Reduced permeability of the bacterial outer membrane, often due to mutations affecting porin proteins, can decrease the influx of the drug into the cell, contributing to resistance. acs.org

These mechanisms can occur sequentially or concurrently. An initial mutation, for example, may confer low-level resistance, which then allows the bacteria to survive in the presence of the drug long enough to acquire additional mutations, leading to high-level resistance. acs.org

Table 1: Common Target Site Mutations Conferring Fluoroquinolone Resistance

| Gene | Common Amino Acid Substitution | Associated Bacterium | Consequence |

|---|---|---|---|

| gyrA | Ser83 → Leu, Trp, or Ala | E. coli, S. aureus | Primary mechanism in Gram-negatives; confers significant resistance. acs.orgnih.gov |

| gyrA | Asp87 → Asn, Gly, or Tyr | E. coli | Often the second mutation in gyrA, increasing resistance level. acs.org |

| parC | Ser80 → Ile or Arg | E. coli, S. aureus | Primary mechanism in Gram-positives; secondary in Gram-negatives. acs.orgacs.org |

Studies on the Propensity of N-(3-Oxobutyl) Norfloxacin to Induce Resistance

Specific research focusing solely on the propensity of this compound to induce bacterial resistance is limited in publicly available literature. However, insights can be drawn from studies on related N-substituted and oxoalkyl derivatives of norfloxacin.

A 1986 study synthesized and evaluated several N-(oxoalkyl)norfloxacin derivatives, characterizing them as potential prodrugs. nih.govelsevierpure.com Prodrugs are designed to be converted into the active parent drug—in this case, norfloxacin—within the body. For instance, N-(2-Oxopropyl)norfloxacin was found to liberate norfloxacin in the blood of mice after oral administration. nih.gov If this compound functions similarly as a prodrug, its propensity to induce resistance would be expected to mirror that of the parent norfloxacin, as the selective pressure is ultimately exerted by the released active compound.

More broadly, the development of new derivatives, including those with N-substitutions, is a key strategy aimed at creating more potent antibiotics. acs.org Increased potency can potentially reduce the propensity for resistance development by achieving more effective bacterial killing at lower concentrations, thereby minimizing the survival of partially resistant mutants. A study on moxifloxacin (B1663623) (MXFX) derivatives found that a compound with a 3-oxobutyl group on the C-7 side chain exhibited favorable antibacterial activity, suggesting that this specific substitution is of interest in the development of new fluoroquinolones. However, without direct experimental data on resistance induction rates for this compound, its specific performance in this regard remains an area for further investigation.

Role of N-Substitution in Modulating Efflux Pump Activity

The substitution at the N-4 position of the piperazine (B1678402) ring on the fluoroquinolone scaffold is a critical site for chemical modification and can significantly influence a compound's interaction with bacterial efflux pumps. nih.govcsic.es These pumps are a major cause of resistance, and designing derivatives that can evade or inhibit them is a primary goal of antibiotic development. acs.org

The addition of different chemical groups at the N-4 position alters the physicochemical properties of the molecule, such as its size, charge, and lipophilicity. These changes can affect how the molecule is recognized by the binding pocket of an efflux pump transporter. nih.gov For example, some N-substitutions may render the derivative a poor substrate for a specific pump, allowing it to accumulate to effective concentrations within the bacterial cell even when the pump is overexpressed. csic.es

Research into a wide array of N4-substituted piperazinyl norfloxacin derivatives has shown that these modifications can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria, including some resistant strains. acs.org Studies on other fluoroquinolones have demonstrated this principle effectively. For example, the novel derivative WFQ-228 showed antimicrobial activity that was less affected by pump-mediated efflux in P. aeruginosa compared to older drugs like levofloxacin (B1675101) and ciprofloxacin. jst.go.jp This was determined by comparing the minimum inhibitory concentration (MIC) in the presence and absence of an efflux pump inhibitor (EPI), Phe-Arg-β-naphthylamide (PAβN). A smaller change in MIC suggests the compound is less susceptible to efflux.

While specific data for this compound is not available, the presence of the N-substituted oxobutyl group places it within the class of compounds where such modulation of efflux pump interaction is a key design consideration.

Table 2: Example of Efflux Pump Impact on MICs of Fluoroquinolones against P. aeruginosa

| Compound | Geometric Mean MIC (μg/mL) | Geometric Mean MIC with EPI (PAβN) (μg/mL) | Fold Decrease in MIC |

|---|---|---|---|

| WFQ-228 | 2.26 | 0.90 | 2.5 |

| Levofloxacin (LVX) | 18.1 | 2.26 | 8.0 |

| Ciprofloxacin (CIP) | 12.8 | 1.13 | 11.3 |

Data adapted from a study on the novel fluoroquinolone WFQ-228, demonstrating its reduced susceptibility to efflux pumps compared to LVX and CIP. jst.go.jp

Strategies for Overcoming Target Mutations in Bacterial Enzymes

Mutations in DNA gyrase and topoisomerase IV are the most clinically significant mechanism of high-level fluoroquinolone resistance. acs.org Overcoming this challenge requires innovative strategies that either restore the activity of existing drugs or involve new agents that can bypass these resistance mechanisms.

One major strategy is the rational design of novel fluoroquinolone derivatives that can form different or additional interactions with the target enzyme-DNA complex. nih.gov The goal is to create molecules that can still bind effectively despite the amino acid changes in the mutant enzymes. Approaches include:

Modifying the C-7 substituent: Introducing larger or structurally distinct groups at the C-7 position (where the piperazine ring is located) can create new contact points with the enzyme. oup.com This could potentially compensate for the loss of binding energy caused by a mutation at the primary interaction site. The development of N4-substituted piperazinyl norfloxacin derivatives is an example of this approach. acs.org

Modifying other positions: Alterations at other positions on the quinolone core, such as C-8 (methoxy group) or N-1, have been shown to yield compounds that retain high activity against resistant mutants. jst.go.jppnas.org These modifications may alter the drug's binding mode, allowing it to circumvent the effects of common gyrA mutations. jst.go.jp

Developing dual-targeting or multi-targeting agents: Some new norfloxacin derivatives have been found to have unique effects on the bacterial cell wall synthesis machinery in addition to inhibiting DNA gyrase. nih.gov Such multi-targeting compounds could be harder for bacteria to develop resistance against, as simultaneous mutations in multiple, unrelated targets would be required.

Another approach involves the use of adjuvants or "resistance breakers." These are compounds that, when co-administered with an antibiotic, restore its effectiveness. While efflux pump inhibitors are the most common example, research is also exploring compounds that could potentially interfere with the bacterial stress responses that lead to the selection of resistant mutants.

Table 3: Strategies to Counteract Target-Mediated Fluoroquinolone Resistance

| Strategy | Mechanism of Action | Example |

|---|---|---|

| Novel Derivatives | Create new or enhanced interactions with the mutant enzyme-DNA complex to restore binding affinity. | C8-methoxy fluoroquinolones (e.g., moxifloxacin) show improved activity against resistant M. tuberculosis. pnas.org |

| Dual-Targeting Agents | Inhibit the primary fluoroquinolone targets (gyrase/topoisomerase IV) as well as a secondary, unrelated pathway (e.g., cell wall synthesis). | Certain N4-substituted norfloxacin derivatives show unexpected effects on the cell wall of B. subtilis. nih.gov |

| Alternative Binding Modes | Design compounds that bind to different sites on the gyrase enzyme, away from the common mutation hotspots. | C7 aryl fluoroquinolones have been shown to have a second mode of binding to gyrase, offering a potential way to bypass resistance. oup.com |

Advanced Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. jscimedcentral.com This simulation provides critical information on the binding affinity, mode, and energy, which are fundamental to understanding a drug's mechanism of action. jscimedcentral.com For fluoroquinolones, the primary bacterial targets are DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. mdpi.comresearchgate.net

In silico studies on N-substituted norfloxacin (B1679917) derivatives consistently target the active sites of these enzymes to predict their inhibitory potential. mdpi.comresearchgate.net The core structure of fluoroquinolones, the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton, is essential for binding to DNA gyrase. nih.gov The N-substituent on the C-7 piperazine (B1678402) ring, such as the 3-oxobutyl group in N-(3-Oxobutyl) Norfloxacin, plays a significant role in modulating this interaction and enhancing activity, particularly against Gram-positive bacteria. mdpi.comnih.gov

Docking simulations reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the enzyme's active site. nih.gov For example, studies on norfloxacin derivatives interacting with S. aureus DNA gyrase (PDB ID: 2XCT) show that the carboxylic acid group of the quinolone ring often forms hydrogen bonds with key residues, while the N-substituent can form additional interactions that stabilize the complex. researchgate.netnih.gov The binding energy, calculated by a scoring function, ranks potential derivatives, allowing researchers to prioritize the synthesis of compounds with the most promising inhibitory activity. oatext.com

Below is a representative table of interactions observed in docking studies of similar N-substituted fluoroquinolones with bacterial DNA gyrase.

| Interacting Ligand Group | Enzyme Residue (Example) | Type of Interaction | Significance |

| Quinolone Carboxylic Acid | Arginine (Arg), Serine (Ser) | Hydrogen Bond | Anchors the ligand in the active site. |

| Quinolone Keto Group | Water molecule, Mg2+ ion | Metal Coordination | Essential for catalytic inhibition. |

| Fluoro-Substituent | Various residues | Hydrophobic/van der Waals | Enhances binding affinity. |

| C-7 Piperazine Ring | Aspartic Acid (Asp) | Hydrogen Bond | Contributes to target specificity. |

| N-Substituent (e.g., Oxobutyl) | Various residues | van der Waals, H-bonds | Modulates potency and spectrum of activity. |

This table is a generalized representation based on findings for N-substituted fluoroquinolones.

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

Before a compound can become a viable drug, it must possess favorable ADME properties. In silico ADME prediction uses computational models to estimate these characteristics early in the drug discovery process, reducing the time and cost associated with experimental testing. nih.govnih.gov These predictions are typically based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's physicochemical properties with its pharmacokinetic behavior. nih.gov

For this compound, key ADME parameters can be computationally predicted based on its molecular structure. The N-4 piperazinyl substitution on fluoroquinolones is known to improve physicochemical characteristics, such as lipophilicity, which directly impacts absorption and distribution. mdpi.com

The following table outlines common ADME parameters and the computational methods used for their prediction.

| ADME Parameter | Description | Common Prediction Method | Relevance for this compound |

| Aqueous Solubility | The ability of a compound to dissolve in water. | QSAR, Machine Learning | Affects absorption and formulation. |

| Intestinal Absorption | The extent to which a compound is absorbed from the gut into the bloodstream. | Lipinski's Rule of Five, QSAR models | Crucial for oral bioavailability. The oxobutyl group may alter lipophilicity. |

| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross the protective barrier of the central nervous system. | Polar Surface Area (PSA), QSAR | Predicts potential for CNS side effects. |

| Metabolism (CYP450) | The likelihood of the compound being metabolized by cytochrome P450 enzymes. | Molecular docking with CYP enzymes, QSAR | Predicts drug-drug interactions and metabolic stability. |

| Plasma Protein Binding | The degree to which a compound binds to proteins in the blood. | QSAR, Molecular Dynamics | Affects the free concentration of the drug available for action. |

This table provides an overview of standard in silico ADME predictions.

Conformational Analysis and Energy Landscapes of N-Substituted Fluoroquinolones

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. nih.gov Conformational analysis involves identifying the stable, low-energy conformations a molecule can adopt. nih.gov For flexible molecules like this compound, which has a rotatable N-substituent on the piperazine ring, understanding the preferred conformations is key to predicting how it will fit into a target's binding site. nih.gov

Future Research Directions

Exploration of Novel Synthetic Pathways for N-Derivatization of Norfloxacin (B1679917)

The synthesis of N-derivatized norfloxacin compounds, including N-(3-Oxobutyl) Norfloxacin, is a key area for ongoing chemical research. Traditional methods often involve multi-step processes that can be time-consuming and may result in modest yields. Future research is poised to explore more efficient and sustainable synthetic routes.

Future synthetic explorations could involve the use of novel catalysts to improve reaction efficiency and selectivity. This includes the investigation of both homogeneous and heterogeneous catalysts that can facilitate the N-alkylation of the piperazinyl ring of norfloxacin under milder conditions. Furthermore, the application of microwave-assisted organic synthesis (MAOS) presents a promising avenue for accelerating reaction rates and potentially improving yields of N-derivatized norfloxacin analogues.

The development of greener synthetic pathways is another critical research direction. This involves the use of environmentally benign solvents, or even solvent-free reaction conditions, to reduce the environmental impact of the synthesis process. The principles of green chemistry encourage the design of processes that maximize the incorporation of all materials used in the process into the final product.

| Synthetic Strategy | Potential Advantages |

| One-Pot Synthesis | Reduced reaction time, solvent usage, and purification steps. |

| Novel Catalysis | Improved reaction efficiency, selectivity, and milder reaction conditions. |

| Microwave-Assisted Synthesis | Accelerated reaction rates and potentially higher yields. |

| Green Chemistry Approaches | Reduced environmental impact through the use of benign solvents or solvent-free conditions. |

Investigation of Alternative Biological Targets for this compound and its Analogues

While the parent compound, norfloxacin, is a well-established antibacterial agent that targets bacterial DNA gyrase and topoisomerase IV, the structural modifications inherent in this compound and its analogues may confer novel biological activities. A crucial area of future research is the exploration of these alternative biological targets.

The introduction of the N-(3-Oxobutyl) moiety could alter the molecule's interaction with biological systems, potentially leading to activities beyond its antibacterial origins. For example, studies on similar N-substituted fluoroquinolones have revealed potential anticancer and antiviral properties. Therefore, a systematic screening of this compound and a library of its analogues against various cancer cell lines and viral pathogens is a logical and important research endeavor.

Identifying the specific molecular targets responsible for any observed alternative bioactivity is a key challenge. This can be approached through a variety of modern techniques, including affinity chromatography, where the compound is immobilized to isolate its binding partners from cell lysates. Subsequent identification of these proteins can be achieved through mass spectrometry-based proteomics. Additionally, computational methods such as molecular docking can be employed to predict potential binding interactions with a wide range of biological macromolecules.

The potential for this compound to act as an inhibitor of enzymes other than bacterial topoisomerases also warrants investigation. Broad-spectrum enzyme inhibition assays could uncover unexpected activities that could be harnessed for therapeutic purposes. The structural similarity of the quinolone core to various endogenous ligands suggests that these compounds might interact with receptors or other signaling proteins, thereby modulating cellular pathways.

| Research Area | Methodologies | Potential Outcomes |

| Anticancer Screening | Cell viability assays, apoptosis assays, cell cycle analysis. | Identification of lead compounds for cancer therapy. |

| Antiviral Screening | Viral replication assays, plaque reduction assays. | Discovery of novel antiviral agents. |

| Target Identification | Affinity chromatography, proteomics, molecular docking. | Elucidation of mechanisms of action. |

| Enzyme Inhibition Assays | Broad-spectrum enzymatic screening. | Discovery of novel enzyme inhibitors. |

Development of Advanced Analytical Methodologies for Compound Profiling

The comprehensive characterization of this compound and its analogues is fundamental for quality control, understanding its physicochemical properties, and studying its metabolic fate. The development of advanced and robust analytical methodologies is therefore essential.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of fluoroquinolones and their derivatives. Future research in this area will likely focus on the development of new stationary phases that offer improved resolution and selectivity for complex mixtures of N-derivatized analogues. Coupling HPLC with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides a powerful tool for structural elucidation and sensitive detection.

Capillary electrophoresis (CE) represents a high-efficiency separation technique that is complementary to HPLC. The development of CE-based methods can offer advantages in terms of speed, resolution, and low sample consumption for the analysis of this compound.

For unambiguous structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is indispensable. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for elucidating the precise connectivity of atoms within the molecule.

Furthermore, the development of hyphenated techniques that combine multiple analytical methods, such as LC-NMR-MS, can provide an unparalleled level of information from a single experiment. This integrated approach allows for the simultaneous separation, structural identification, and mass determination of a compound and its related impurities or metabolites.

| Analytical Technique | Application |

| HPLC-MS/MS | Separation, quantification, and structural elucidation of the compound and its impurities. |

| Capillary Electrophoresis (CE) | High-efficiency separation with low sample consumption. |

| 2D-NMR Spectroscopy | Unambiguous structural confirmation and elucidation of stereochemistry. |

| LC-NMR-MS | Comprehensive online characterization of complex mixtures. |

Q & A

Q. Methodological Answer :

- Experimental Design : Use checkerboard assays to determine fractional inhibitory concentrations (FIC). Combine with Piper caldense essential oil (EOPC) to assess efflux pump inhibition .

- Statistical Tests : Apply two-way ANOVA with Bonferroni post hoc tests (p < 0.05) to compare geometric means of triplicates .

- Data Interpretation : Synergy is confirmed if FIC index ≤0.5. GraphPad Prism 6.0 is recommended for analysis .

Q. Example Workflow :

Prepare serial dilutions of this compound and EOPC.

Measure bacterial growth inhibition (OD₆₀₀).

Calculate FIC index: FIC = (MICₐcomb/MICₐalone) + (MICᵦcomb/MICᵦalone).

(Advanced) How to resolve contradictions in adsorption studies of this compound on novel adsorbents?

Q. Methodological Answer :

- Adsorbent Selection : Compare γ-Fe₂O₃@biochar vs. polydopamine microspheres. Use pseudo-second-order kinetics to distinguish chemisorption vs. physisorption .

- Isotherm Models : Fit data to Langmuir (monolayer) or Freundlich (heterogeneous surface) models. Discrepancies arise if pore size or pH (6–8) affects binding .

- Thermodynamic Validation : Calculate ΔG (Gibbs free energy) to confirm spontaneity. Negative ΔG indicates favorable adsorption .

Data Contradiction Analysis :

If adsorption capacity varies unexpectedly:

- Re-characterize adsorbent porosity (BET analysis).

- Test ionic strength impact (Na⁺/Ca²⁺ interference) .

(Basic) What are the critical parameters for scaling up this compound synthesis under GMP guidelines?

Q. Methodological Answer :

- Reactor Design : Use glass-lined reactors with nitrogen atmosphere to prevent oxidation .

- Process Validation : Ensure in-process controls (IPC) for intermediates (e.g., 3-oxobutyl intermediate purity >95%) .

- Documentation : Adhere to USP/NF monographs for raw material specifications and final product testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.